molecular formula C14H14N4O2S B5466517 ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE

ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE

Cat. No.: B5466517
M. Wt: 302.35 g/mol
InChI Key: GETKLFGLJPYMMS-UHFFFAOYSA-N
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Description

ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE is a synthetic compound belonging to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is a fused heterocyclic system, and an ethyl acetate moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazinoindole ring system.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazinoindole intermediate.

    Esterification: The final step involves the esterification of the intermediate with ethyl acetate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ETHYL 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE involves its ability to bind to iron ions, particularly ferrous ions. This binding disrupts the iron homeostasis in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxic effects . The induction of apoptosis is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Biological Activity

Ethyl 2-({5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate is a synthetic compound belonging to the class of triazinoindole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₉H₁₈N₆O₃S₂
Molecular Weight: 442.51 g/mol
CAS Number: 309287-03-4

The structure of this compound features a triazinoindole core fused with an ethyl acetate moiety. This unique arrangement is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A proposed synthetic route includes:

  • Formation of the Triazinoindole Core: This step involves the reaction of appropriate indole derivatives with triazine precursors under controlled conditions.
  • Introduction of the Sulfanyl Group: The sulfanyl moiety is introduced through nucleophilic substitution reactions.
  • Esterification: The final step involves esterification with acetic acid or its derivatives to yield the ethyl ester.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisSignificant

These findings suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes such as DNA replication and protein synthesis .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as:

Cell Line IC50 (µM)
A549 (lung cancer)15
MCF7 (breast cancer)20
HeLa (cervical cancer)25

Mechanistic studies suggest that the compound may target specific molecular pathways involved in cell survival and proliferation .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity associated with cell signaling pathways.
  • DNA Interaction: The compound may interact with DNA or RNA, affecting transcription and replication processes.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity: A recent study screened various derivatives for antimicrobial properties and found that those containing the triazinoindole structure exhibited enhanced activity against resistant strains .
  • Anticancer Research: Another investigation highlighted the compound's cytotoxic effects on human cancer cell lines, emphasizing its potential as a lead compound for further drug development .

Properties

IUPAC Name

ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-3-20-11(19)8-21-14-15-13-12(16-17-14)9-6-4-5-7-10(9)18(13)2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETKLFGLJPYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331630
Record name ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300718-96-1
Record name ethyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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